molecular formula C12H17FO B7996951 1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol

1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol

Cat. No.: B7996951
M. Wt: 196.26 g/mol
InChI Key: NZGFASCHQCQNHY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a hydroxyl group attached to a tertiary carbon

Preparation Methods

The synthesis of 1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3,5-dimethylbenzaldehyde and a suitable Grignard reagent.

    Grignard Reaction: The Grignard reagent, such as methylmagnesium bromide, reacts with 4-fluoro-3,5-dimethylbenzaldehyde to form the corresponding alcohol.

    Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol can be compared with similar compounds such as:

    1-(4-Fluoro-3,5-dimethylphenyl)ethanol: Similar structure but with a primary alcohol instead of a tertiary alcohol.

    4-Fluoro-3,5-dimethylphenylhydrazine: Contains a hydrazine group instead of a hydroxyl group.

    1-(4-Fluoro-3,5-dimethylphenyl)-2,2-dimethylpropan-1-ol: Similar structure but with different substitution patterns on the carbon chain.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and a tertiary alcohol, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-3,5-dimethylphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-8-5-10(7-12(3,4)14)6-9(2)11(8)13/h5-6,14H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGFASCHQCQNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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